Molecular Architecture and Orthogonal Reactivity of (2-Chloro-5-iodophenyl)boronic acid: A Technical Guide
Molecular Architecture and Orthogonal Reactivity of (2-Chloro-5-iodophenyl)boronic acid: A Technical Guide
Executive Summary
In modern drug discovery and advanced materials science, the demand for highly functionalized, asymmetric building blocks has driven the development of complex arylboronic acids. (2-Chloro-5-iodophenyl)boronic acid is a premier bifunctional scaffold. Because it possesses three distinct reactive vectors—a boronic acid, an aryl chloride, and an aryl iodide—it serves as a linchpin for orthogonal cross-coupling strategies.
This whitepaper provides a comprehensive structural elucidation, highlights a critical database conflation issue, and details self-validating experimental protocols for the synthesis and controlled functionalization of this molecule.
Structural Elucidation & Physicochemical Profile
The molecular architecture of (2-Chloro-5-iodophenyl)boronic acid consists of a central benzene ring with a highly specific substitution pattern:
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Position 1: The boronic acid moiety[ −B(OH)2 ], acting as a nucleophile in Suzuki-Miyaura couplings.
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Position 2: A chlorine atom ( −Cl ), positioned ortho to the boronic acid.
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Position 5: An iodine atom ( −I ), positioned para to the chlorine atom and meta to the boronic acid.
This 2,5-disubstitution ensures that the highly reactive iodine atom is sterically accessible, while the chlorine atom provides steric shielding to the boronic acid, modulating its reactivity and preventing premature protodeboronation.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | (2-Chloro-5-iodophenyl)boronic acid |
| CAS Registry Number | 1793005-88-5 |
| Molecular Formula | C6H5BClIO2 |
| Molecular Weight | 282.27 g/mol |
| Exact Mass | 281.91 g/mol |
| SMILES String | OB(O)c1cc(I)ccc1Cl |
| Appearance | White to off-white solid |
Critical Expert Insight: The Database Conflation Issue When sourcing this material, researchers must exercise extreme caution. Several commercial databases and chemical registries erroneously list "B-(2-Chloro-5-iodophenyl)boronic acid" as a synonym for 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5)[1]. Because their molecular weights are nearly identical (282.27 g/mol vs. 282.46 g/mol ), analytical mix-ups are common. Always verify procurement against the specific CAS number 1793005-88-5 [2] and confirm the absence of a carbonyl stretch (~1700 cm⁻¹) via IR spectroscopy[3].
Mechanistic Causality in Synthesis
Synthesizing (2-Chloro-5-iodophenyl)boronic acid presents a distinct mechanistic challenge. Traditional boronic acid synthesis relies on lithium-halogen exchange using n-BuLi. However, applying this to a precursor like 1-bromo-2-chloro-5-iodobenzene would result in the organolithium reagent indiscriminately attacking the highly reactive iodine atom rather than the bromine.
To bypass this, the Sandmeyer Borylation of an aniline precursor is the chemically mandated pathway, allowing for precise, site-specific C-B bond formation without disturbing the C-I bond.
Protocol 1: Sandmeyer Borylation of 2-Chloro-5-iodoaniline
1. Anhydrous Diazotization: Dissolve 2-chloro-5-iodoaniline (1.0 equiv) in anhydrous acetonitrile. Cool the system to 0 °C. Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise.
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Causality behind choice: While aqueous diazotization ( NaNO2/HCl ) is standard, using t-BuONO in an anhydrous solvent prevents the competitive hydrolysis of the diazonium intermediate into a phenol byproduct, maximizing the yield for the next step.
2. Copper-Catalyzed Borylation: To the cold diazonium solution, add bis(pinacolato)diboron ( B2pin2 , 1.2 equiv) and a catalytic amount of Cu(MeCN)4PF6 (5 mol%). Allow the reaction to warm to room temperature.
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Self-Validating Checkpoint: The continuous evolution of N2 gas serves as an intrinsic, visual confirmation of successful diazonium extrusion and active C-B bond formation.
3. Hydrolysis: Treat the resulting pinacol boronate with aqueous NaIO4/HCl to cleave the pinacol ester, yielding the free (2-Chloro-5-iodophenyl)boronic acid.
Orthogonal Functionalization Strategy
Because (2-Chloro-5-iodophenyl)boronic acid is an A-B monomer—containing both a nucleophilic boronic acid and an electrophilic aryl iodide—it will undergo uncontrolled polycondensation if subjected directly to palladium catalysis. To utilize the C-I bond independently, the boronic acid must be temporarily masked.
Table 2: Orthogonal Reactivity Profile
| Functional Group | Relative Reactivity | Preferred Transformation | Preserved Moiety |
| C-I Bond (Pos 5) | Highest (Electrophile) | Sonogashira / Heck | C-Cl, C-B (if MIDA protected) |
| C-B Bond (Pos 1) | High (Nucleophile) | Suzuki-Miyaura Coupling | C-Cl |
| C-Cl Bond (Pos 2) | Lowest (Electrophile) | Buchwald-Hartwig | None (Reacts last) |
Protocol 2: MIDA Protection & Coupling Workflow
1. Complexation: Suspend (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv) in a 10:1 mixture of toluene and DMSO.
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Causality behind choice: MIDA complexation rehybridizes the boron atom from sp2 to sp3 , rendering it completely inert to cross-coupling conditions.
2. Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus.
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Self-Validating Checkpoint: The complexation releases two equivalents of water. The cessation of water droplet accumulation in the Dean-Stark trap is a physical, self-validating indicator that the equilibrium has shifted to >99% conversion.
3. Orthogonal Coupling: The MIDA-protected intermediate can now be safely subjected to a Sonogashira coupling at the C-I bond. Following the reaction, the MIDA group is easily cleaved using mild aqueous base (e.g., 1M NaOH ), exposing the boronic acid for a subsequent Suzuki coupling.
Workflow Visualization
The following diagram illustrates the logical progression from precursor synthesis through orthogonal functionalization, ensuring the reactive integrity of the molecule is maintained at every step.
Caption: Workflow for the synthesis and orthogonal functionalization of (2-Chloro-5-iodophenyl)boronic acid.
References
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Title: 2-Chloro-5-iodobenzoic acid (Highlighting Database Conflation) Source: CAS Common Chemistry URL: [Link]
